REACTION_CXSMILES
|
C(O[CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11]O)C.C=[O:14].[C:15]1([CH3:21])C=CC=CC=1>O>[CH2:10]([O:9][CH2:8][CH2:7][O:6][CH:5]([OH:14])[CH3:4])[CH2:11][CH2:15][CH3:21]
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
C(C)OCCOCCOCCO
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
acid
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 6 hours in a 1 liter flask
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
FILTRATION
|
Details
|
Filtration of the product
|
Type
|
DISTILLATION
|
Details
|
followed by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OCCOC(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |